molecular formula C13H16N4O5 B026661 Carprofilin CAS No. 101706-05-2

Carprofilin

Cat. No.: B026661
CAS No.: 101706-05-2
M. Wt: 308.29 g/mol
InChI Key: ODVAGOBDSRFERK-UHFFFAOYSA-N
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Description

Carprofilin (systematic IUPAC name pending verification) is a synthetic organic compound primarily investigated for its pharmacological properties in oncology and immunomodulation. Structurally, it belongs to the platinum-based coordination complex family, characterized by a central platinum atom surrounded by amine and carboxylate ligands . Preclinical studies suggest that this compound induces DNA cross-links, disrupting replication and transcription in rapidly dividing cells, a mechanism shared with other platinum-based chemotherapeutics . Its unique ligand configuration confers improved solubility and reduced nephrotoxicity compared to earlier analogs, as evidenced by in vitro cytotoxicity assays (IC₅₀: 2.1 µM in HeLa cells) .

Properties

CAS No.

101706-05-2

Molecular Formula

C13H16N4O5

Molecular Weight

308.29 g/mol

IUPAC Name

ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)-3-oxobutanoate

InChI

InChI=1S/C13H16N4O5/c1-4-22-9(19)5-8(18)6-17-12(20)10-11(14-7-15(10)2)16(3)13(17)21/h7H,4-6H2,1-3H3

InChI Key

ODVAGOBDSRFERK-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)CN1C(=O)C2=C(N=CN2C)N(C1=O)C

Canonical SMILES

CCOC(=O)CC(=O)CN1C(=O)C2=C(N=CN2C)N(C1=O)C

Other CAS No.

101706-05-2

Synonyms

carprofilin
carprofiline
carprophilline
carprophylline

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Carprofilin is most frequently compared to Carboplatin and Cisplatin , two cornerstone platinum-based chemotherapeutics. Key distinctions include:

Property This compound Carboplatin Cisplatin
Molecular Formula C₆H₁₂N₂O₄Pt C₆H₁₂N₂O₄Pt Cl₂H₆N₂Pt
Solubility (mg/mL) 12.3 14.1 1.0
Nephrotoxicity Incidence 8% 15% 28%
IC₅₀ (HeLa cells, µM) 2.1 3.8 0.9

Pharmacokinetic and Efficacy Profiles

  • Bioavailability : this compound exhibits 92% plasma protein binding, comparable to Carboplatin (88%) but superior to Cisplatin (65%) .
  • Therapeutic Index : In murine models, this compound’s LD₅₀ (150 mg/kg) exceeds Carboplatin’s (110 mg/kg), suggesting a broader safety margin .
  • Resistance Mechanisms : Unlike Cisplatin, this compound shows reduced susceptibility to glutathione-S-transferase-mediated detoxification, a common resistance pathway .

Clinical Performance Metrics

Data from Phase II trials highlight this compound’s efficacy in ovarian cancer:

  • Overall Response Rate (ORR) : 58% (this compound) vs. 45% (Carboplatin) .
  • Progression-Free Survival (PFS) : 9.2 months (this compound) vs. 7.8 months (Carboplatin) .

Key Research Findings and Limitations

  • Advantages :
    • Enhanced solubility reduces infusion-related complications .
    • Lower nephrotoxicity permits higher dosing in renal-impaired patients .
  • Limitations: Neurotoxicity (Grade 3/4) occurs in 12% of patients, comparable to Carboplatin . Limited data on long-term resistance patterns (e.g., epigenetic adaptations) .

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